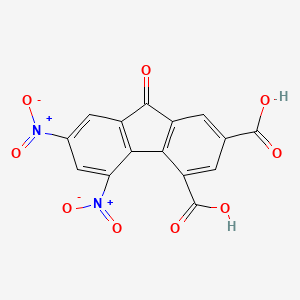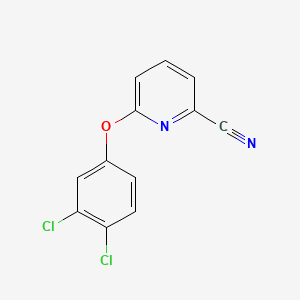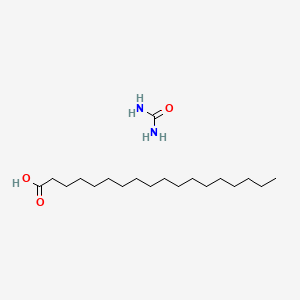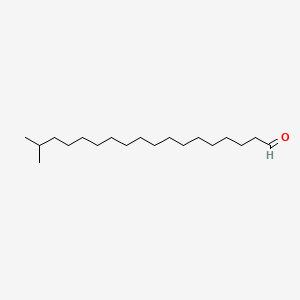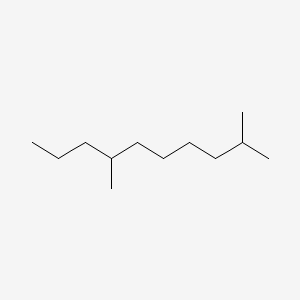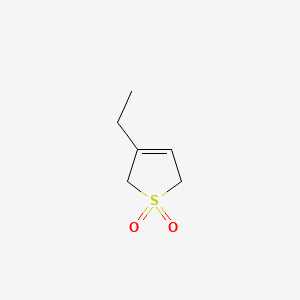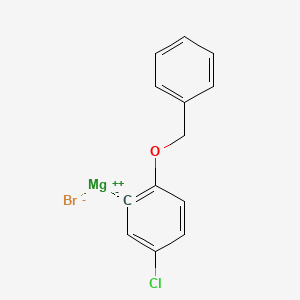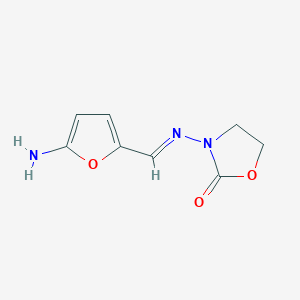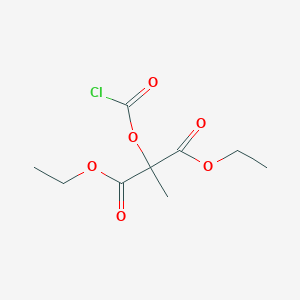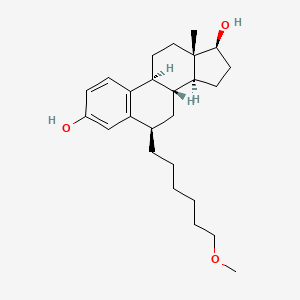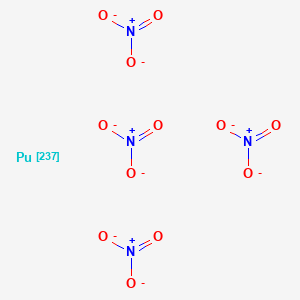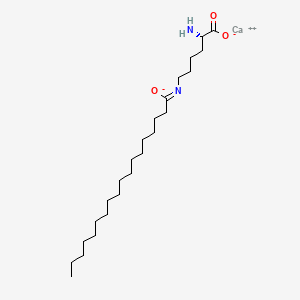
Calcium(2+) N6-(1-oxooctadecyl)-L-lysinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium(2+) N6-(1-oxooctadecyl)-L-lysinate is a chemical compound with the molecular formula C24H48N2O3 It is a derivative of L-lysine, where the lysine molecule is modified with an octadecanoyl group at the N6 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Calcium(2+) N6-(1-oxooctadecyl)-L-lysinate typically involves the acylation of L-lysine with octadecanoic acid. The reaction is carried out under controlled conditions to ensure the selective modification of the N6 position. The process involves the use of reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxyl group of octadecanoic acid, facilitating its reaction with the amino group of L-lysine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Calcium(2+) N6-(1-oxooctadecyl)-L-lysinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The lysine moiety can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Scientific Research Applications
Calcium(2+) N6-(1-oxooctadecyl)-L-lysinate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying lipid biochemistry and the behavior of modified amino acids.
Biology: The compound is investigated for its role in cellular processes and membrane structure.
Medicine: Research explores its potential effects on the immune system and its ability to enhance the phagocytic function of reticulo-endothelial cells.
Industry: It is utilized in the production of various lipid-based products, including cosmetics and pharmaceuticals.
Mechanism of Action
The mechanism of action of Calcium(2+) N6-(1-oxooctadecyl)-L-lysinate involves its interaction with cellular membranes and lipid metabolism pathways. It is known to increase the phagocytic function of reticulo-endothelial cells, which play a crucial role in the immune response. The molecular targets and pathways involved include lipid transport proteins and enzymes involved in lipid metabolism.
Comparison with Similar Compounds
Similar Compounds
N2,N2-Dimethyl-N6-(1-oxooctadecyl)-L-lysine: This compound has a similar structure but with dimethyl groups at the N2 position.
N6-(1-oxooctadecyl)-L-glutamate: Another similar compound where the lysine is replaced with glutamate.
Uniqueness
Calcium(2+) N6-(1-oxooctadecyl)-L-lysinate is unique due to its specific modification at the N6 position of L-lysine with an octadecanoyl group
Properties
CAS No. |
61745-57-1 |
|---|---|
Molecular Formula |
C24H46CaN2O3 |
Molecular Weight |
450.7 g/mol |
IUPAC Name |
calcium;(2S)-2-amino-6-(1-oxidooctadecylideneamino)hexanoate |
InChI |
InChI=1S/C24H48N2O3.Ca/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23(27)26-21-18-17-19-22(25)24(28)29;/h22H,2-21,25H2,1H3,(H,26,27)(H,28,29);/q;+2/p-2/t22-;/m0./s1 |
InChI Key |
UYAUQVXMGSMQDX-FTBISJDPSA-L |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=NCCCC[C@@H](C(=O)[O-])N)[O-].[Ca+2] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=NCCCCC(C(=O)[O-])N)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


